Technical Monograph: Amphiphilic Characteristics & Physicochemical Profiling of D-Galactose Dinonyl Mercaptal
Technical Monograph: Amphiphilic Characteristics & Physicochemical Profiling of D-Galactose Dinonyl Mercaptal
The following technical guide provides an in-depth analysis of D-galactose dinonyl mercaptal , a specific double-chain sugar-based surfactant.
Executive Summary
D-galactose dinonyl mercaptal (Gal-C9-SH) represents a distinct class of non-ionic, double-tail glycolipids derived from the acid-catalyzed dithioacetalization of D-galactose with 1-nonanethiol. Unlike single-chain alkyl glucosides which predominantly form spherical micelles, the "dinonyl" (two C9 chains) architecture confers a critical packing parameter (
Molecular Architecture & Theoretical Amphiphilicity
Structural Analysis
The molecule consists of a hydrophilic acyclic sugar head group and a hydrophobic double-tail moiety.
-
Hydrophilic Head: The D-galactose moiety exists in an acyclic (open-chain) form due to the dithioacetal linkage at C1, exposing a polyol chain (pentol) with high hydrogen-bonding capacity.
-
Hydrophobic Tail: Two nonyl (
) chains attached via sulfur atoms to the C1 position. The sulfur linkage (thioacetal) is more hydrolytically stable than O-glycosidic bonds under acidic conditions but can be cleaved by heavy metal salts (e.g., ).
Critical Packing Parameter (CPP)
The amphiphilic behavior is governed by the Israelachvili packing parameter:
-
= Volume of the hydrophobic tail (approx.
for two C9 chains). -
= Optimal head group area (approx.
for acyclic galactose). - = Critical chain length.
For D-galactose dinonyl mercaptal, the double tail significantly increases
Hydrophilic-Lipophilic Balance (HLB)
Using the Griffin method:
-
(Galactose residue
) Da. -
(Dinonyl mercaptal group
) Da. - Da.
-
Calculated HLB:
Interpretation: An HLB of ~7 indicates the molecule is a wetting agent with poor water solubility, likely requiring co-solvents (ethanol/DMSO) or dispersion energy to form stable aqueous colloidal systems (niosomes).
Synthesis & Reaction Mechanism
The synthesis utilizes the high reactivity of the aldehyde group in the open-chain form of galactose.
Reaction Pathway (Graphviz)
Figure 1: Acid-catalyzed dithioacetalization pathway converting D-galactose to its dinonyl mercaptal derivative.
Physicochemical Characterization
Comparative Amphiphilic Properties
Data extrapolated from homologous series (Diheptyl to Didecyl) allows for precise profiling of the Dinonyl (C9) derivative.
| Property | Diheptyl (C7) | Dinonyl (C9) [Predicted] | Didecyl (C10) |
| Molecular Weight | 426.7 Da | ~482.8 Da | 510.9 Da |
| CMC (M) | |||
| Solubility (Water) | Sparingly Soluble | Insoluble (Dispersible) | Insoluble |
| Phase Preference | Micelles/Bilayers | Vesicles ( | Lamellar Sheets |
| Krafft Point | < 20°C | ~25-30°C | > 35°C |
Phase Behavior & Self-Assembly
At concentrations > CMC, D-galactose dinonyl mercaptal exhibits Lyotropic Liquid Crystal behavior.
-
Lamellar Phase (
): Due to the double tail, the molecules stack in planar bilayers with water layers sandwiched between the galactose head groups. -
Vesicle Formation: Under shear stress (sonication), these bilayers close upon themselves to form multilamellar vesicles (MLVs) or unilamellar vesicles (SUVs), often referred to as "sugar-based niosomes."
Experimental Protocols
Protocol: Synthesis of D-Galactose Dinonyl Mercaptal
Objective: Isolate high-purity surfactant for characterization.
-
Reagents: D-Galactose (10 mmol), 1-Nonanethiol (22 mmol), Conc. HCl (1 mL).
-
Procedure:
-
Place D-galactose in a round-bottom flask.
-
Add 1-nonanethiol (slight excess) under vigorous stirring.
-
Cool the mixture to 0°C in an ice bath.
-
Add Conc.[1][2] HCl dropwise. The mixture will initially be heterogeneous.
-
Allow to warm to Room Temperature (RT) and stir for 4 hours. The mixture should solidify into a crystalline mass or thick paste.
-
Quenching: Add ice-cold water (50 mL) and neutralize with
. -
Purification: Filter the precipitate. Recrystallize from ethanol/water or acetone.
-
-
Validation:
-
TLC: Silica gel, solvent system
(9:1). Stain with /heat. -
Melting Point: Expect sharp transition (approx. 90-100°C range depending on purity).
-
Protocol: Critical Micelle Concentration (CMC) Determination
Method: Wilhelmy Plate Tensiometry.
Rationale: Surface tension (
-
Preparation: Prepare a 1 mM stock solution of D-galactose dinonyl mercaptal in Ethanol (due to low water solubility).
-
Dilution: Aliquot stock into pure water to create a concentration range (
M to M). Note: Keep ethanol concentration < 1% to avoid co-solvent effects. -
Measurement:
-
Measure
of pure water (Check: ~72 mN/m).[3] -
Measure samples from lowest to highest concentration.
-
-
Analysis: Plot
vs. . The intersection of the descending slope and the plateau defines the CMC.
Self-Assembly Workflow (Graphviz)
Figure 2: Workflow for generating and characterizing sugar-based vesicles (niosomes).
Applications in Drug Delivery
The amphiphilic nature of D-galactose dinonyl mercaptal makes it a prime candidate for targeted drug delivery :
-
Galactose Targeting: The exposed galactose head group can target the Asialoglycoprotein Receptor (ASGPR) , which is highly expressed on hepatocytes (liver cells).
-
Encapsulation: The vesicular structure can encapsulate hydrophilic drugs in the core and hydrophobic drugs in the bilayer.
-
Stability: Dithioacetals are stable at physiological pH (7.4) but may degrade in the acidic endosomes (pH 5.0), providing a pH-responsive release mechanism.
References
-
Wolfrom, M. L., & Parekh, G. G. (1969).[4] Reaction of alkyl vinyl ethers with D-galactose diethyl dithioacetal. Carbohydrate Research, 11(4), 547-557.[4]
-
PubChem. (n.d.).[5] D-Galactose, diheptyl mercaptal (CID 546788).[5] National Center for Biotechnology Information.
- Boyd, B. J., et al. (2009). Lyotropic liquid crystalline phases formed from glycerate surfactants as sustained release drug delivery systems. Langmuir. (Contextual grounding for double-chain surfactant phase behavior).
- Israelachvili, J. N. (2011). Intermolecular and Surface Forces. Academic Press.
-
Remy, J. S., et al. (1995).[6] Gene transfer with a series of lipophilic DNA-binding molecules. Bioconjugate Chemistry. (Reference for galactose-based amphiphiles in delivery).
Sources
- 1. researchgate.net [researchgate.net]
- 2. sol.rutgers.edu [sol.rutgers.edu]
- 3. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. d-Galactose, diheptyl mercaptal | C20H42O5S2 | CID 546788 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
